(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

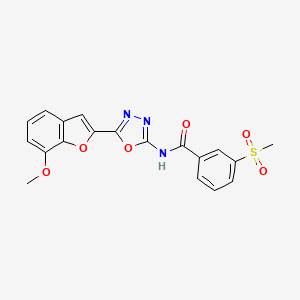

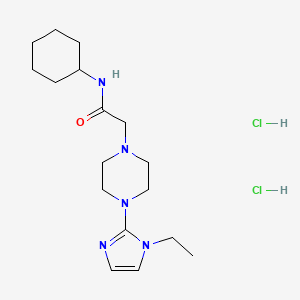

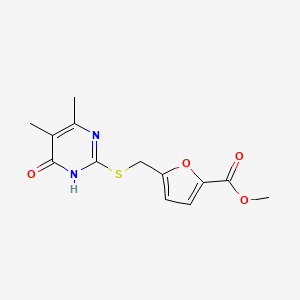

The compound “(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone” has a molecular formula of C18H22N4O3 and a molecular weight of 342.4 g/mol . It is also known by its IUPAC name [3- [6- (dimethylamino)pyrazin-2-yl]phenyl]- [3-hydroxy-3- (hydroxymethyl)pyrrolidin-1-yl]methanone .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been shown to undergo reactions. For instance, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) has been shown to interact with thiol to accept one electron and produce an organosulphur radical .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6. It has a Rotatable Bond Count of 4. The Exact Mass and Monoisotopic Mass are both 342.16919058 g/mol. The Topological Polar Surface Area is 89.8 Ų. It has a Heavy Atom Count of 25 .Scientific Research Applications

Antiviral Activity

The pyrazin-2-yl moiety, a component of the compound , has been associated with antiviral properties . Compounds with this structure have been found to exhibit inhibitory activity against a range of viruses. For example, derivatives of pyrazin-2-yl have shown effectiveness against influenza A and Coxsackie B4 virus, suggesting potential utility in the development of new antiviral medications.

Anticancer Activity

Pyrrolidin-1-yl derivatives, which form part of the compound’s structure, have been synthesized and evaluated for their anticancer activities . These compounds have shown more cytotoxic activity than some reference drugs when tested against cancer cell lines, such as lung cancer A549 cells. This indicates that our compound could be a candidate for further exploration as an anticancer agent.

Antibacterial and Antifungal Activity

Research has indicated that pyrimidin-2-yl derivatives possess significant antibacterial and antifungal activities . These compounds have been shown to inhibit the growth of various bacterial and fungal species, which could make them valuable in the development of new antimicrobial agents.

Anti-Inflammatory Activity

Pyrimidin-2-yl derivatives have also been reported to exhibit anti-inflammatory effects . They can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. This suggests that the compound could have applications in the treatment of inflammatory diseases.

Antifibrotic Activity

A study on novel pyrimidin-2-yl derivatives has shown that these compounds possess anti-fibrotic activities . They were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential use in treating fibrotic diseases.

Kinase Inhibition

Pyrrolopyrazine derivatives, which share structural similarities with the pyrazin-2-yl group, have been found to exhibit kinase inhibitory activity . This is particularly relevant in the context of cancer research, as kinase inhibitors are a class of drugs that can interfere with cell signaling pathways that are dysregulated in cancer cells.

properties

IUPAC Name |

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c1-20(2)12-8-16-9-13(19-12)23-11-4-7-21(10-11)15(22)14-17-5-3-6-18-14/h3,5-6,8-9,11H,4,7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNVLCFINFGGNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2871561.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2871562.png)

![tert-Butyl [4-(4-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2871568.png)

![tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2871572.png)

![N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2871578.png)